molecular formula C10H11ClFNO2 B1267247 Ethyl 2-(3-chloro-4-fluoroanilino)acetate CAS No. 2344-98-1

Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Cat. No. B1267247
CAS RN: 2344-98-1
M. Wt: 231.65 g/mol
InChI Key: WHKWSCOKPZPNQV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Physical And Chemical Properties Analysis

Ethyl 2-(3-chloro-4-fluoroanilino)acetate has a molecular weight of 231.65 . Unfortunately, the search results did not provide further information on its physical and chemical properties.

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid breathing in mist, gas, or vapors of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. Contact with skin and eyes should be avoided. In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

Future Directions

The future directions of Ethyl 2-(3-chloro-4-fluoroanilino)acetate are not specified in the search results. As it is used for research and development purposes , its future directions would likely depend on the outcomes of ongoing research and the specific fields in which it is being studied.

properties

IUPAC Name

ethyl 2-(3-chloro-4-fluoroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-2-15-10(14)6-13-7-3-4-9(12)8(11)5-7/h3-5,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKWSCOKPZPNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307171
Record name Ethyl N-(3-chloro-4-fluorophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloro-4-fluoroanilino)acetate

CAS RN

2344-98-1
Record name 2344-98-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(3-chloro-4-fluorophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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